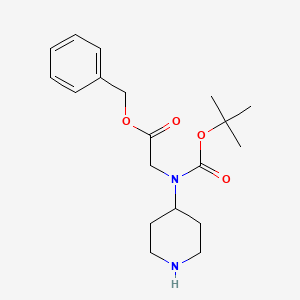

N-Boc-N-(4-piperidinyl)glycine benzyl ester

Description

N-Boc-N-(4-piperidinyl)glycine benzyl ester is a protected glycine derivative widely used in peptide and heterocyclic chemistry. The compound features a tert-butoxycarbonyl (Boc) group protecting the piperidinyl nitrogen and a benzyl ester moiety protecting the carboxylic acid of glycine. This dual protection strategy enhances stability during synthetic reactions, particularly in acidic or basic conditions.

The Boc group is chosen for its orthogonality to other protecting groups, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) . The benzyl ester, while less stable under hydrogenolysis or strong bases, provides temporary protection for the glycine carboxylate, facilitating subsequent coupling or cyclization reactions . This compound is critical in synthesizing piperidine-containing heterocycles, such as oxazolo derivatives, and serves as an intermediate in drug discovery .

Properties

IUPAC Name |

benzyl 2-[(2-methylpropan-2-yl)oxycarbonyl-piperidin-4-ylamino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21(16-9-11-20-12-10-16)13-17(22)24-14-15-7-5-4-6-8-15/h4-8,16,20H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHIMKKHKWFIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC(=O)OCC1=CC=CC=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-(4-piperidinyl)glycine benzyl ester typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the glycine moiety and the benzyl ester group. One common synthetic route is as follows:

Protection of Piperidine: The piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-piperidine.

Introduction of Glycine Moiety: The N-Boc-piperidine is then reacted with glycine benzyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(4-piperidinyl)glycine benzyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Deprotection: Trifluoroacetic acid (TFA) or other strong acids.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: N-Boc-N-(4-piperidinyl)glycine.

Deprotection: N-(4-piperidinyl)glycine benzyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Boc-N-(4-piperidinyl)glycine benzyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-Boc-N-(4-piperidinyl)glycine benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active piperidine derivatives, which may interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-Boc-N-(4-piperidinyl)glycine benzyl ester with structurally or functionally analogous glycine derivatives:

Structural and Functional Differences

Protection Strategies :

- The Boc group in This compound offers acid-labile protection, contrasting with the base-labile methyl ester in Methyl N-(4-chlorobenzoyl)glycinate .

- Racecadotril employs a benzyl ester for prolonged stability in biological systems, unlike the labile methyl ester in N-Boc-N-(2-hydroxyethyl)glycine methyl ester .

- Reactivity: The 4-piperidinyl group in the target compound enables cyclization reactions, whereas Benzyl N-(diphenylmethylene)glycinate focuses on α-amino protection . Glycine benzyl ester p-toluenesulfonate prioritizes solubility for industrial-scale synthesis, a feature absent in the Boc-protected analog .

Key Research Findings

- A 2001 study demonstrated that replacing benzyl with Boc protection improved nitrogen stability during Heck reactions but noted Boc’s incompatibility with polyphosphoric acid (PPA) cyclization .

- Racecadotril ’s synthesis leverages glycine benzyl ester intermediates, underscoring the benzyl group’s utility in drug development .

- Silica gel chromatography is a common purification method for Boc-protected glycine esters, as shown in the synthesis of N-Boc-N-(2-hydroxyethyl)glycine methyl ester .

Biological Activity

N-Boc-N-(4-piperidinyl)glycine benzyl ester is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by a piperidine ring, a glycine moiety, and a benzyl ester group, making it a versatile intermediate in organic synthesis and pharmaceuticals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Benzyl N-(tert-butoxycarbonyl)-N-(piperidin-4-yl)glycinate

- Molecular Formula : C19H28N2O4

- Molecular Weight : 348.44 g/mol

- CAS Number : 405937-81-7

The compound's structure allows for various chemical reactions, including hydrolysis and deprotection, which can yield biologically active derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Acetylcholinesterase Inhibition : Similar piperidine derivatives have been shown to inhibit the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine (ACh). This inhibition can enhance cholinergic transmission, potentially benefiting cognitive function in conditions like Alzheimer's disease .

- Precursor to Active Compounds : The compound serves as a precursor to various piperidine-based derivatives that may exhibit diverse biological activities, including antimicrobial and antiviral properties.

Biological Activity Studies

Research has focused on several aspects of the biological activity of this compound:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further exploration in drug development against bacterial infections.

- Neuroprotective Effects : Given its structural similarity to other piperidine derivatives known for neuroprotective effects, this compound may also have potential in treating neurodegenerative diseases .

- Pharmacological Applications : The compound has been investigated for its role in drug development, particularly as a building block for therapeutic agents targeting various diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Boc-N-(4-piperidinyl)glycine benzyl ester, and how do reaction conditions influence yield?

- Methodology : A typical approach involves coupling Boc-protected 4-aminopiperidine with glycine benzyl ester derivatives. For example, N-(t-butoxycarbonyl)glycine benzyl ester can undergo nucleophilic substitution or amidation with piperidine derivatives in anhydrous solvents (e.g., THF or DCM) using bases like diisopropylamine and activators such as n-butyllithium .

- Key Considerations : Reaction temperature (-45°C to -72°C) and stoichiometry of the base (e.g., n-BuLi) are critical to avoid side reactions like over-alkylation. Yields are typically monitored via TLC or HPLC .

Q. How is the Boc-protecting group selectively removed without cleaving the benzyl ester moiety?

- Methodology : Use acidic conditions (e.g., TFA in DCM) to cleave the Boc group, as benzyl esters are stable under mild acids. For example, 30% TFA in DCM at 0°C for 2 hours selectively removes Boc while preserving the ester .

- Validation : Confirm deprotection via H NMR by observing the disappearance of the Boc tert-butyl signal (~1.4 ppm) and retention of benzyl ester aromatic protons (~7.3 ppm) .

Advanced Research Questions

Q. What analytical techniques are optimal for resolving structural ambiguities in this compound derivatives?

- Methodology :

- NMR : NMR distinguishes between Boc-protected amines (~155 ppm for carbamate carbonyl) and benzyl ester carbonyls (~170 ppm) .

- MS/MS Fragmentation : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) identifies fragment ions, such as the benzyl cation (m/z 91) and Boc-related cleavages (m/z 100–150) .

Q. How do steric and electronic effects influence the reactivity of the piperidinyl nitrogen in cross-coupling reactions?

- Mechanistic Insights :

- Steric Hindrance : The 4-piperidinyl group’s equatorial position reduces accessibility for nucleophilic attacks, favoring axial coordination in metal-catalyzed reactions (e.g., Pd-mediated couplings) .

- Electronic Effects : Electron-withdrawing groups on the benzyl ester (e.g., nitro substituents) increase electrophilicity at the glycine carbonyl, enhancing amidation rates .

Q. What strategies mitigate benzyl ester hydrolysis during prolonged storage or in vivo applications?

- Stability Studies :

- pH Sensitivity : Benzyl esters hydrolyze rapidly under basic conditions (pH > 9) but are stable in neutral buffers. Store compounds at -20°C in anhydrous DMSO or ethanol .

- Prodrug Design : Replace the benzyl ester with more stable groups (e.g., pivaloyloxymethyl) to enhance metabolic stability while retaining cleavage efficiency in target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.